嘧啶-5-基甲磺酰胺

描述

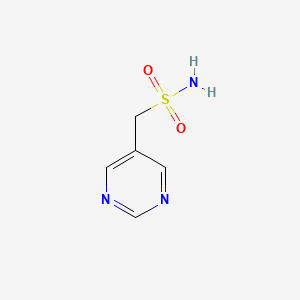

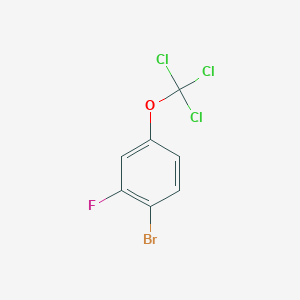

Pyrimidin-5-ylmethanesulfonamide is a chemical compound with the molecular formula C5H7N3O2S . It is used in the field of chemistry for various purposes .

Synthesis Analysis

Pyrimidines, including Pyrimidin-5-ylmethanesulfonamide, have been synthesized through numerous methods . These methods have been developed to enhance the anti-inflammatory effects of pyrimidines .Molecular Structure Analysis

The molecular structure of Pyrimidin-5-ylmethanesulfonamide consists of a pyrimidine ring attached to a methanesulfonamide group . The molecular weight of this compound is 173.2 g/mol.科学研究应用

合成和化学性质

合成方法吡嘧啶-5-基甲磺酰胺及其衍生物已成为各种合成方法的研究对象。例如,通过在DMF中回流条件下进行氨基咪唑和N,N-二烷基(肉桂酰)甲磺酰胺的两组分缩合,合成了4,7-二氢咪唑并[1,5-a]吡嘧啶-5-基甲磺酰胺,这是一种直接的合成方法 (Shvets et al., 2020)。另一种合成方法涉及在合成吡嘧啶衍生物的重要中间体5-(4-溴苯基)-4,6-二氯吡嘧啶时 (Hou et al., 2016)。

化学反应和性质吡嘧啶-2-基磺酸酯已被用作与酚和苯胺进行交叉偶联反应的高效反应伙伴,在温和的反应条件下产生了各种C2-芳基氧基和芳基氨基吡嘧啶 (Quan et al., 2013)。此外,这些磺酸酯还可以通过Pd(OAc)2催化的Suzuki和Sonogashira反应进行高效交叉偶联,产生各种C2-功能化吡嘧啶和吡啶 (Quan et al., 2013)。

生物活性和应用

药理活性吡嘧啶衍生物,包括含有吡嘧啶-5-基甲磺酰胺基团的化合物,据报道展示了广泛的生物活性。这些活性包括抗氧化、抗癌、抗菌和抗炎作用。例如,新型的双(2-(吡嘧啶-2-基)乙氧基)烷烃被合成并展示出有希望的抗氧化活性,主要受附加到2-(吡嘧啶-2-基)乙醇上的烷基片段的影响 (Rani et al., 2012)。在另一项研究中,噻吩[3,2-d]吡嘧啶-2-基-氨基苯磺酰胺及相关化合物被合成并评估其对癌细胞系的体外活性和抗菌活性,显示出比多柔比星更高的活性 (Hafez et al., 2017)。

分子建模和药物设计吡嘧啶-5-基甲磺酰胺衍生物已被用于设计和合成基于吡啶并[2,3-d]吡嘧啶骨架的多靶点激酶抑制剂。这些化合物被合成,评估其对多种癌细胞系的体内抗癌活性,并展示出有希望的结果。此外,进行了激酶抑制评估和分子对接研究以验证它们的结合方式和有效性 (Elzahabi et al., 2018)。

作用机制

Target of Action

Pyrimidin-5-ylmethanesulfonamide is a type of sulfonamide, a class of compounds known for their antibacterial activity . The primary targets of sulfonamides are bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

Sulfonamides, including Pyrimidin-5-ylmethanesulfonamide, inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This enzyme is involved in the production of dihydrofolic acid, a precursor of folic acid. By inhibiting this enzyme, sulfonamides prevent the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .

Biochemical Pathways

The action of Pyrimidin-5-ylmethanesulfonamide affects the biochemical pathway of folic acid synthesis in bacteria . This disruption leads to a deficiency in folic acid, which is necessary for the synthesis of nucleic acids and the metabolism of amino acids. As a result, the bacteria cannot grow or reproduce effectively .

Pharmacokinetics

Sulfonamides in general are known to be well-absorbed in the gastrointestinal tract and widely distributed throughout the body . They are primarily excreted unchanged in the urine .

Result of Action

The inhibition of folic acid synthesis by Pyrimidin-5-ylmethanesulfonamide leads to a decrease in bacterial growth and reproduction . This results in a reduction in the number of bacteria, aiding in the resolution of bacterial infections .

Action Environment

The efficacy and stability of Pyrimidin-5-ylmethanesulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors include the pH of the environment, the presence of other drugs, and the specific strain of bacteria . For example, some bacteria have developed resistance to sulfonamides, which can affect the compound’s action .

生化分析

Biochemical Properties

Pyrimidin-5-ylmethanesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of pyrimidin-5-ylmethanesulfonamide is with dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides . By inhibiting DHODH, pyrimidin-5-ylmethanesulfonamide can disrupt the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition can lead to reduced cell proliferation, making it a potential candidate for anticancer therapies .

Cellular Effects

Pyrimidin-5-ylmethanesulfonamide has been shown to affect various types of cells and cellular processes. In cancer cells, it can induce apoptosis by disrupting the synthesis of nucleotides, leading to DNA damage and cell death . Additionally, pyrimidin-5-ylmethanesulfonamide can influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting this pathway, the compound can reduce cell growth and induce apoptosis. Furthermore, pyrimidin-5-ylmethanesulfonamide has been observed to alter gene expression, particularly genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of pyrimidin-5-ylmethanesulfonamide involves its interaction with specific biomolecules and enzymes. As mentioned earlier, it inhibits dihydroorotate dehydrogenase (DHODH), leading to a decrease in pyrimidine nucleotide synthesis . This inhibition results in the accumulation of dihydroorotate, which can be toxic to cells. Additionally, pyrimidin-5-ylmethanesulfonamide can bind to other proteins and enzymes, altering their activity and function. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pyrimidin-5-ylmethanesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Studies have shown that the long-term exposure of cells to pyrimidin-5-ylmethanesulfonamide can lead to sustained inhibition of nucleotide synthesis and prolonged effects on cell function . Additionally, the degradation products of pyrimidin-5-ylmethanesulfonamide may have their own biological activities, which can contribute to the overall effects observed in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of pyrimidin-5-ylmethanesulfonamide vary with different dosages in animal models. At low doses, the compound can effectively inhibit nucleotide synthesis without causing significant toxicity . At higher doses, pyrimidin-5-ylmethanesulfonamide can induce toxic effects, such as liver and kidney damage . These adverse effects are likely due to the accumulation of toxic metabolites and the disruption of essential cellular processes . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity in animal models .

Metabolic Pathways

Pyrimidin-5-ylmethanesulfonamide is involved in several metabolic pathways, primarily related to pyrimidine metabolism. It inhibits dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidine nucleotides . This inhibition disrupts the production of uridine monophosphate (UMP), which is essential for the synthesis of other pyrimidine nucleotides . Additionally, pyrimidin-5-ylmethanesulfonamide can affect other metabolic pathways by altering the activity of enzymes and proteins involved in cellular metabolism . These changes can lead to shifts in metabolic flux and metabolite levels, ultimately affecting cell function and survival .

Transport and Distribution

The transport and distribution of pyrimidin-5-ylmethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can enter cells through nucleoside transporters, such as SLC28A and SLC29A, which facilitate the uptake of pyrimidine nucleosides . Once inside the cell, pyrimidin-5-ylmethanesulfonamide can bind to various proteins and enzymes, influencing its localization and accumulation . The distribution of the compound within tissues is also affected by its binding to plasma proteins, which can modulate its bioavailability and therapeutic effects .

Subcellular Localization

Pyrimidin-5-ylmethanesulfonamide is localized in specific subcellular compartments, which can influence its activity and function. The compound has been observed to accumulate in the mitochondria, where it inhibits dihydroorotate dehydrogenase (DHODH) and disrupts pyrimidine nucleotide synthesis . Additionally, pyrimidin-5-ylmethanesulfonamide can localize to the nucleus, where it may interact with DNA and other nuclear proteins . These interactions can affect gene expression and other nuclear processes, contributing to the overall effects of the compound on cell function and survival .

属性

IUPAC Name |

pyrimidin-5-ylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c6-11(9,10)3-5-1-7-4-8-2-5/h1-2,4H,3H2,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKDAOSEZREYIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions 4,7-dihydroazolo[1,5-a]pyrimidin-5-ylmethanesulfonamides as side-products. What is their significance, and why synthesize them directly?

A1: While initially observed as side-products in Biginelli-like reactions, these compounds could possess unique properties or biological activities yet to be discovered []. Direct synthesis allows for a more controlled and efficient way to obtain these specific derivatives, enabling further investigation into their chemical and potential pharmacological properties. This approach bypasses the multi-step process required when isolating them as side-products, making research more streamlined.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1404563.png)

![Tert-butyl 5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1404564.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]pyrrolidine-2,5-dione](/img/structure/B1404566.png)

![2-(3-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1404572.png)

![2-Chloro-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404579.png)

![1-[Chloro(difluoro)methoxy]-2-fluoro-3-nitro-benzene](/img/structure/B1404581.png)